molecular formula C21H20N4O4S B3296755 N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(3-nitrophenyl)ethanediamide CAS No. 894015-08-8

N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(3-nitrophenyl)ethanediamide

Cat. No.: B3296755
CAS No.: 894015-08-8
M. Wt: 424.5 g/mol
InChI Key: FSWWQOVSMKLYRD-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted with a 4-methylphenyl group at position 2 and a 4-methyl ethyl chain at position 3. The ethanediamide moiety is further functionalized with a 3-nitrophenyl group. The nitro group confers strong electron-withdrawing properties, which may enhance binding interactions in biological systems, while the methyl groups contribute to lipophilicity .

Properties

IUPAC Name

N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]-N'-(3-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-13-6-8-15(9-7-13)21-23-14(2)18(30-21)10-11-22-19(26)20(27)24-16-4-3-5-17(12-16)25(28)29/h3-9,12H,10-11H2,1-2H3,(H,22,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWWQOVSMKLYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in aryl substituents and functional groups on the thiazole ring. Key examples include:

Compound Name Substituents (Thiazole Ring) Phenyl Group Modifications Molecular Weight (g/mol) Synthesis Yield Key Properties
N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(4-methylphenyl)ethanediamide 3-methylphenyl, 4-methyl 4-methylphenyl 393.50 Not reported Higher lipophilicity (logP ~3.8)
N-[4-hydroxy-2-(4-nitrophenyl)-1,3-thiazol-5-yl]propanamide 4-nitrophenyl Hydroxy, propanamide 335.34 90–95% Polar, moderate solubility in DMSO
ZINC C20028245: 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3-nitrophenyl)acetamide Carbamimidamido, oxo 3-nitrophenyl 351.35 Not reported High binding affinity in docking

Substituent Analysis :

  • Methyl Groups : The 4-methylphenyl and ethyl-methyl groups increase steric bulk and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Computational and Spectroscopic Characterization

  • Docking Studies : Compounds like 9c () bind to α-glucosidase’s active site via hydrogen bonding with nitro and methyl groups, suggesting similar interactions for the target compound .
  • Spectroscopy : IR and NMR data for analogues () confirm the presence of nitro (~1520 cm⁻¹ asymmetric stretch) and thiazole (C=S stretch ~680 cm⁻¹) groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(3-nitrophenyl)ethanediamide
Reactant of Route 2
Reactant of Route 2
N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(3-nitrophenyl)ethanediamide

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